molecular formula C10H13N5O4 B12061469 Adenosine-13C10,15N5

Adenosine-13C10,15N5

Cat. No.: B12061469
M. Wt: 282.14 g/mol
InChI Key: OIRDTQYFTABQOQ-IADJQYSOSA-N
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Description

Adenosine-13C10,15N5 is a stable isotope-labeled compound of adenosine, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is primarily used in scientific research to study metabolic pathways and biochemical processes due to its isotopic labeling, which allows for precise tracking and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-13C10,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine molecule. The process typically starts with the synthesis of labeled ribose and adenine, which are then combined to form the labeled adenosine. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of isotopes at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product. The final product is typically stored in a solution form to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Adenosine-13C10,15N5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form inosine or other oxidized derivatives.

    Reduction: Reduction reactions can convert adenosine derivatives back to their original form.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield inosine-13C10,15N5 .

Scientific Research Applications

Adenosine-13C10,15N5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Adenosine-13C10,15N5 involves its incorporation into nucleic acids and other biomolecules. The isotopic labeling allows researchers to track the compound through various biochemical pathways. The molecular targets include enzymes involved in nucleotide metabolism and signaling pathways that regulate cellular functions .

Comparison with Similar Compounds

    Adenosine-15N5: Labeled with nitrogen-15 isotopes.

    Adenosine-13C10: Labeled with carbon-13 isotopes.

    Inosine-13C10,15N5: An oxidized derivative of Adenosine-13C10,15N5.

Uniqueness: this compound is unique due to its dual isotopic labeling, which provides more detailed information in research studies compared to compounds labeled with a single isotope. This dual labeling enhances the accuracy and precision of metabolic and biochemical analyses .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

282.14 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

OIRDTQYFTABQOQ-IADJQYSOSA-N

Isomeric SMILES

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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